Ethyl 5-azaspiro[3.4]octane-8-carboxylate
Description
Ethyl 5-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 5 and an ester group at position 7. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 205.23 g/mol . This compound is recognized for its rigid spirocyclic framework, which enhances metabolic stability and binding selectivity in drug discovery applications. It serves as a versatile intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry for kinase inhibitors and central nervous system (CNS) therapeutics .
Key structural features include:
- Spiro[3.4]octane core: Provides conformational rigidity.
- 5-aza substitution: Introduces a basic nitrogen atom, enabling hydrogen bonding and solubility modulation.
- Ethyl carboxylate group: Facilitates further functionalization via hydrolysis or coupling reactions.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 5-azaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)8-4-7-11-10(8)5-3-6-10/h8,11H,2-7H2,1H3 |
InChI Key |
DWDMMJJRCTWAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic scaffold of Ethyl 5-azaspiro[3.4]octane-8-carboxylate is structurally analogous to several derivatives with variations in heteroatoms, substituents, or ring systems. Below is a comparative analysis based on molecular properties, synthetic utility, and applications:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Heteroatom Influence: The 2-oxa-5-aza variant (CAS 2028342-09-6) exhibits reduced molecular weight (185.22 vs. 205.23 g/mol) compared to the parent compound, likely due to oxygen substitution altering ring strain and polarity .
Substituent Effects :
- Benzyl groups (e.g., CAS 1286692-89-4) enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration for CNS-targeted drugs .
- tert-Butyl carbamate (Boc) protection (e.g., ) improves solubility and stability during synthesis, critical for peptide mimetics.
Synthetic Utility: this compound is more reactive toward nucleophilic substitution than its 2-oxa counterparts due to the absence of electron-withdrawing oxygen .
Biological Relevance :
Biological Activity
Ethyl 5-azaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a spirocyclic configuration that includes an azaspiro moiety, which is known for its ability to interact with various biological targets. The molecular formula for this compound is , and it has a molecular weight of approximately 197.26 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites on these biological targets, potentially leading to modulation or inhibition of their activity. This interaction can trigger various downstream effects depending on the specific pathways involved:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : By binding to receptors, it may alter signaling pathways that are crucial for physiological responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics.
- Anticancer Potential : The ability of the compound to modulate enzyme activity involved in cancer pathways indicates its potential as an anticancer agent.
- Neuroprotective Effects : Some studies have hinted at possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Reduction in oxidative stress markers |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, researchers tested various concentrations against common bacterial strains. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
Case Study: Anticancer Potential
Another study focused on the compound's effects on cancer cell lines, where it was found to induce apoptosis through the activation of caspase pathways. The study reported a dose-dependent increase in apoptotic markers when treated with this compound, indicating its potential utility in cancer therapeutics.
Comparative Analysis with Similar Compounds
This compound can be compared with other spirocyclic compounds based on their structural and functional characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-oxa-6-azaspiro[3.4]octane | Contains an oxa group | Antimicrobial |
| Ethyl 6-benzyl-2-oxa-6-azaspiro | Benzyl substitution | Anticancer |
| Ethyl 7-oxo-6-azaspiro[3.4]octane | Oxo group presence | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
